![molecular formula C15H10BrClFN3O2 B1317276 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 606144-04-1](/img/structure/B1317276.png)
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Overview
Description
Preparation Methods
General Synthetic Route
The compound belongs to the benzimidazole derivatives family, which are synthesized via the following general steps:
Preparation of the Benzimidazole Core :
- The benzimidazole nucleus is typically formed by condensing an aromatic diamine with a carboxylic acid or its derivative (e.g., ester or acyl chloride).
- For this compound, the starting material is often a halogenated aromatic amine (e.g., 4-bromo-2-chloroaniline).
Functionalization of the Core :
- Introduction of substituents such as fluorine, methyl groups, and carboxylic acid functionalities occurs through selective electrophilic or nucleophilic substitution reactions.
-
- The coupling of the 4-bromo-2-chlorophenyl group with the functionalized benzimidazole core is achieved using an amination reaction under controlled conditions.
Step-by-Step Synthesis
Step 1: Formation of the Benzimidazole Scaffold
- Reagents : Aromatic diamine (e.g., o-phenylenediamine derivative), formic acid, or carboxylic acid derivatives.
- Conditions :
- Reflux in polar solvents such as ethanol or dimethylformamide (DMF).
- Use of acidic catalysts like hydrochloric acid to promote cyclization.
- Reaction Mechanism : Cyclization occurs via nucleophilic attack of the amine group on the carbonyl carbon, forming the imidazole ring.
Step 2: Halogenation and Fluorination
- Reagents : Halogenating agents (e.g., bromine or N-bromosuccinimide) and fluorinating reagents (e.g., Selectfluor).
- Conditions :
- Halogenation is carried out under mild conditions to selectively brominate specific positions on the aromatic ring.
- Fluorination often requires a polar aprotic solvent like acetonitrile.
- Outcome : A halogenated and fluorinated benzimidazole intermediate.
Step 3: Coupling with 4-Bromo-2-chloroaniline
- Reagents :
- 4-Bromo-2-chloroaniline as the coupling partner.
- Coupling agents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (Dicyclohexylcarbodiimide) for amide bond formation.
- Conditions :
- Reaction in polar solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures.
- Catalysts such as triethylamine may be used to neutralize by-products.
- Outcome : Formation of the desired amino-substituted benzimidazole derivative.
Step 4: Carboxylation
- Reagents : Carbon dioxide or carboxylic acid derivatives (e.g., chloroformates).
- Conditions :
- Base-mediated reactions using potassium carbonate or sodium hydroxide.
- Reaction temperatures range from ambient to moderate heating (~50–80°C).
- Outcome : Introduction of the carboxylic acid group at a specific position on the benzimidazole ring.
Reaction Optimization
The synthesis requires precise control over several parameters:
Parameter | Optimization Strategy |
---|---|
Solvent Selection | Polar solvents like DMF enhance solubility and reaction rates. |
Temperature Control | Mild heating prevents decomposition of sensitive intermediates. |
Catalyst Choice | Acidic or basic catalysts are selected based on the step (e.g., cyclization vs. coupling). |
Purification | Chromatographic techniques (HPLC, silica gel chromatography) ensure high purity (>97%). |
Purification and Characterization
Purification Methods
-
- High-performance liquid chromatography (HPLC) is widely used to separate impurities.
- Silica gel column chromatography can also be employed for intermediate purification.
-
- Recrystallization from ethanol or methanol provides high-purity crystals.
Characterization Techniques
- NMR Spectroscopy :
- Confirms structural integrity by identifying characteristic chemical shifts for aromatic protons and substituents.
- Mass Spectrometry :
- Verifies molecular weight (398.61 g/mol for this compound).
- IR Spectroscopy :
- Detects functional groups such as carboxylic acids (-COOH) and amines (-NH).
Data Table Summary
Step | Key Reagents/Conditions | Outcome |
---|---|---|
Benzimidazole Formation | Aromatic diamine + formic acid, reflux | Benzimidazole core |
Halogenation | Bromine/NBS, room temperature | Brominated intermediate |
Fluorination | Selectfluor, acetonitrile | Fluorinated intermediate |
Coupling | 4-Bromo-2-chloroaniline + EDC/DCC, DMF | Amino-substituted benzimidazole |
Carboxylation | CO₂/K₂CO₃, mild heating | Final carboxylic acid product |
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzimidazole, including 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that this compound could potentiate the effects of other anticancer agents, enhancing their efficacy against various cancer cell lines . The structure allows for interactions with specific biological targets involved in tumor growth and proliferation.
Antimicrobial Properties
The compound has shown promise in combating bacterial infections. Studies have tested its antibacterial activity against Gram-positive and Gram-negative bacteria, revealing effective inhibition comparable to established antibiotics . The presence of halogen substituents may contribute to its enhanced bioactivity by affecting membrane permeability and target site interactions.
Pharmacology
Mechanism of Action
The mechanism by which this compound operates involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, it may interfere with signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer . This inhibition can lead to apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted therapy.
Material Sciences
Synthesis of Functional Materials
The compound's unique structure makes it a candidate for the development of functional materials. Its ability to form stable complexes with metals can be utilized in catalysis and sensor development. The synthesis of hybrid materials incorporating this benzimidazole derivative has been explored for applications in electronic devices and photonic materials .
Case Studies
Study Title | Year | Findings |
---|---|---|
Anticancer Potential of Benzimidazole Derivatives | 2020 | Demonstrated enhanced anticancer activity when used in combination therapies. |
Antibacterial Activity of Novel Imidazole Compounds | 2020 | Showed significant inhibition against MRSA and other pathogens. |
Synthesis of Functionalized Benzimidazoles for Material Applications | 2021 | Developed new materials with potential uses in electronics based on benzimidazole derivatives. |
Mechanism of Action
The mechanism of action of 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₅H₁₀BrClFN₃O₂
- Molecular Weight: 398.616 g/mol (monoisotopic mass: 396.9629)
- CAS Registry Number : 606144-04-1
- IUPAC Name: 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
- Key Features :
- A benzoimidazole core substituted with a carboxylic acid group at position 4.
- Halogen-rich structure: bromo (Br) and chloro (Cl) on the phenyl ring, with fluorine (F) at position 4 of the benzimidazole.
- Methyl group at position 1 enhances steric stability.
Applications :
This compound is a critical intermediate in pharmaceutical research, particularly in developing kinase inhibitors such as Selumetinib (a MEK inhibitor used in cancer therapy) . Its carboxylic acid group facilitates interactions with biological targets, while halogen substituents modulate electronic and steric properties for optimized binding .
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Comparative Insights :
Halogen Effects: The Br/Cl/F combination in the target compound enhances both steric bulk and electron-withdrawing effects, critical for binding to kinase ATP pockets .
Functional Group Impact: Carboxylic Acid (-COOH): Promotes hydrogen bonding with target proteins but may limit oral bioavailability due to high polarity. Ester (-COOCH₃): Serves as a prodrug, improving absorption; hydrolyzed in vivo to the active carboxylic acid form . Carboxamide (-CONHR): Enhances solubility and metabolic stability; critical for Selumetinib’s pharmacokinetics .
Biological Activity: The target compound and its carboxamide derivative (Selumetinib) demonstrate direct therapeutic utility in oncology, validated by clinical trials .
Safety Profiles :
- The target compound’s Safety Data Sheet (SDS) lists hazards like H302 (oral toxicity) and H315 (skin irritation) .
- Ester derivatives (e.g., ) exhibit distinct precautionary measures (e.g., P261: avoid inhalation), likely due to volatile side chains .
Physicochemical Properties :
Property | Target Compound | Methyl Ester (CAS 606144-02-9) | Selumetinib (Carboxamide) |
---|---|---|---|
LogP (Predicted) | ~2.8 | ~3.5 | ~2.1 |
Water Solubility | Low (COOH) | Very Low (ester) | Moderate (amide) |
Melting Point | Not reported | Not reported | >200°C (decomposition) |
Biological Activity
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid, identified by its CAS number 606144-04-1, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antitumor, antibacterial, and antifungal activities, supported by research findings and case studies.
- Molecular Formula : C15H10BrClFN3O2
- Molecular Weight : 398.614 g/mol
- IUPAC Name : 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylic acid
- SMILES Notation : Cn1cnc2c(F)c(Nc3ccc(Br)cc3Cl)c(cc12)C(=O)O
Antitumor Activity
Research indicates that compounds related to benzimidazole derivatives exhibit notable antitumor activity. For instance, studies have shown that certain benzimidazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of halogen substituents (like bromine and chlorine) enhances cytotoxicity.
A specific study demonstrated that derivatives with a similar structure to our compound exhibited significant growth inhibition in human glioblastoma U251 cells and human melanoma WM793 cells. The mechanism of action appears to involve interaction with cellular proteins through hydrophobic contacts, which is crucial for their anticancer effects .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | U251 | 1.61 ± 1.92 |
Compound B | WM793 | 1.98 ± 1.22 |
Target Compound | U251/WM793 | <10 |
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens, including drug-resistant strains. In vitro studies have shown that benzimidazole derivatives can exhibit potent antibacterial activity comparable to standard antibiotics like Vancomycin. The reported minimal inhibitory concentration (MIC) values for similar compounds have been as low as 0.78 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Bacterial Strain | MIC (µg/mL) |
---|---|
MRSA | 0.78 |
Staphylococcus epidermidis | 0.62 |
Antifungal Activity
In addition to antibacterial effects, some benzimidazole derivatives have shown antifungal activity against Candida species and other fungi. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways.
Case Studies
- Antitumor Efficacy in Clinical Trials : A phase II clinical trial involving a benzimidazole derivative similar to the target compound showed promising results in patients with advanced melanoma, leading to significant tumor reduction in a subset of participants.
- Antibacterial Efficacy Against Resistant Strains : A study conducted on a series of bromophenazine analogs highlighted their effectiveness against resistant strains of Staphylococcus aureus, reinforcing the potential of halogenated benzimidazoles as viable candidates for antibiotic development .
Q & A
Basic Question: What are the optimal synthetic routes for 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. A common approach includes:
Condensation : Reacting 4-bromo-2-chloroaniline with a fluorinated benzoic acid derivative under acidic conditions to form the core benzimidazole ring.
Cyclization : Using agents like polyphosphoric acid (PPA) or POCl₃ to facilitate cyclization, ensuring regioselectivity for the 1-methyl substitution.
Functionalization : Introducing the carboxylic acid group via hydrolysis of a nitrile or ester intermediate under basic conditions (e.g., NaOH/EtOH).
Key parameters include temperature control (80–120°C for cyclization) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yields range from 65–85%, with characterization by FTIR (C=O stretch at ~1700 cm⁻¹), NMR (aromatic protons at δ 7.2–8.3 ppm), and ESI-MS (M+H peaks) .
Basic Question: How is the compound characterized to confirm its structural integrity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- FTIR : Identifies functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .
- NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and NH protons (δ 9.5–10.5 ppm) confirm substitution patterns .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., M+H at m/z 438.2) .
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced Question: How can molecular docking studies evaluate this compound’s binding affinity to EGFR?
Methodological Answer:
Target Preparation : Retrieve the EGFR kinase domain (PDB ID: 1M17) and prepare it via protonation state optimization (pH 7.4) and energy minimization (AMBER force field).
Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel, followed by partial charge assignment (Gasteiger-Marsili).
Docking : Use AutoDock Vina or Glide for flexible docking, focusing on the ATP-binding pocket. Key interactions (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu718) are analyzed.
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., gefitinib). A ΔG ≤ -8.0 kcal/mol suggests strong binding .
Advanced Question: How to resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?
Methodological Answer:
Cross-Validation : Replicate synthesis and characterization under identical conditions (solvent, temperature, instrumentation).
Crystallography : Perform single-crystal X-ray diffraction (as in ) to unambiguously confirm structure. For example, the dihedral angle between benzimidazole and phenyl rings (e.g., 45–55°) can explain spectral variations .
Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility causing shift discrepancies .
Advanced Question: What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
Solubility Enhancement :
- Salt Formation : React with sodium bicarbonate to form a water-soluble carboxylate salt.
- Co-solvents : Use PEG-400 or cyclodextrin-based formulations.
Metabolic Stability :
- Deuteriation : Replace labile protons (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis releasing the active form .
Advanced Question: How to design assays for assessing off-target effects in kinase inhibition studies?
Methodological Answer:
Kinase Panel Screening : Use a broad-spectrum kinase assay (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.
Counter-Screens :
- Cellular Cytotoxicity : MTT assay on non-target cell lines (e.g., HEK293) to exclude non-specific toxicity.
- Secondary Targets : Test against structurally similar kinases (e.g., HER2, VEGFR2) via fluorescence polarization (FP) assays.
Data Analysis : Calculate selectivity scores (IC₅₀ ratio of primary vs. off-target kinases). A score ≥100 indicates high specificity .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the methyl or fluoro groups.
- Solubility : Lyophilize and store as a solid; avoid DMSO stocks >6 months due to oxidation risks .
Advanced Question: How to validate the compound’s role in apoptosis induction via caspase-3 activation?
Methodological Answer:
Cell Treatment : Incubate cancer cells (e.g., A549) with the compound (IC₅₀ concentration) for 24–48 hrs.
Caspase-3 Assay : Use a fluorogenic substrate (Ac-DEVD-AMC) and measure cleavage kinetics (ex/em: 380/460 nm).
Western Blot : Detect cleaved caspase-3 (17 kDa band) and PARP-1 (89 kDa fragment).
Controls : Include staurosporine (positive) and Z-VAD-FMK (caspase inhibitor) .
Properties
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN3O2/c1-21-6-19-14-11(21)5-8(15(22)23)13(12(14)18)20-10-3-2-7(16)4-9(10)17/h2-6,20H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPQRFIXGDKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582176 | |
Record name | 5-(4-Bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606144-04-1 | |
Record name | AZ-133266637 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606144041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-133266637 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67NVR9LE7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.